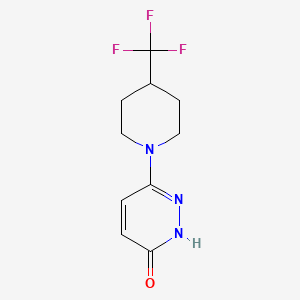
6-(4-(Trifluorométhyl)pipéridin-1-yl)pyridazin-3-ol
Vue d'ensemble
Description
This compound is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis details for “6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol” were not found, similar compounds have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Applications De Recherche Scientifique
Agents antiviraux
Des composés ayant une structure similaire, tels que les dérivés de 5-((3-(trifluorométhyl)pipéridin-1-yl)sulfonyl)indoline-2,3-dione, ont été conçus et synthétisés en tant qu'agents antiviraux prometteurs . Ces composés ont montré des activités antivirales significatives contre des virus comme le virus de la grippe (H1N1), le virus de l'herpès simplex de type 1 (HSV-1) et le virus Coxsackie B3 (COX-B3) .
Agents anticancéreux
Les dérivés de pipéridine, qui comprennent le groupe trifluorométhyl pipéridin-1-yl, ont été utilisés dans différentes applications thérapeutiques, notamment en tant qu'agents anticancéreux . Ils ont montré des effets antiprolifératifs et antimetastatiques sur divers types de cancers, in vitro et in vivo .
Agents antimicrobiens
Les dérivés de pipéridine ont également été utilisés en tant qu'agents antimicrobiens . Leur activité à large spectre les rend précieux dans le traitement de diverses infections bactériennes et fongiques .
Agents analgésiques et anti-inflammatoires
Des composés avec un groupement pipéridine ont été utilisés en tant qu'agents analgésiques et anti-inflammatoires . Ils peuvent aider à gérer la douleur et à réduire l'inflammation, les rendant utiles dans le traitement de conditions comme l'arthrite .
Agents antipsychotiques
Les dérivés de pipéridine ont été utilisés en tant qu'agents antipsychotiques . Ils peuvent aider à gérer les symptômes de troubles mentaux, offrant un soulagement aux patients atteints de conditions comme la schizophrénie .
Agents anticoagulants
Les dérivés de pipéridine ont également été utilisés en tant qu'agents anticoagulants . Ils peuvent prévenir les caillots sanguins, les rendant utiles dans le traitement de conditions comme la thrombose veineuse profonde .
Mécanisme D'action
The compound “6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol” is a pyridazinone derivative. Pyridazinones are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They have been the subject of extensive research, and several drugs based on this nucleus have come into light .
Mode of action
The mode of action of pyridazinone derivatives can vary widely, depending on their specific structural features and the biological targets they interact with .
Biochemical pathways
Pyridazinone derivatives can affect a variety of biochemical pathways, again depending on their specific structural features and the biological targets they interact with .
Pharmacokinetics
The ADME properties of pyridazinone derivatives can vary widely, depending on their specific structural features .
Result of action
The molecular and cellular effects of pyridazinone derivatives can vary widely, depending on their specific structural features and the biological targets they interact with .
Action environment
The action, efficacy, and stability of pyridazinone derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K pathways. This compound can alter gene expression by modulating transcription factors and has an impact on cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol is localized in specific subcellular compartments, which can affect its activity. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)7-3-5-16(6-4-7)8-1-2-9(17)15-14-8/h1-2,7H,3-6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXONBDTFHCHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


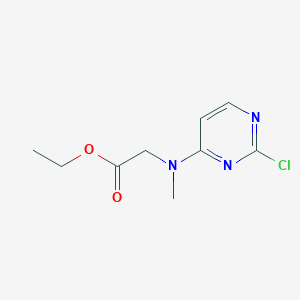
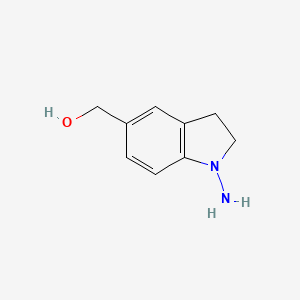
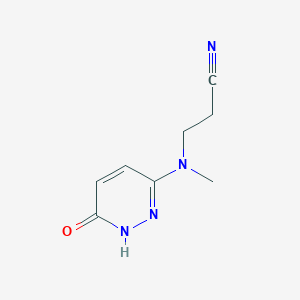

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493249.png)

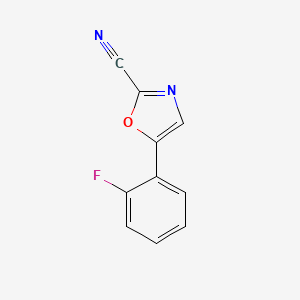
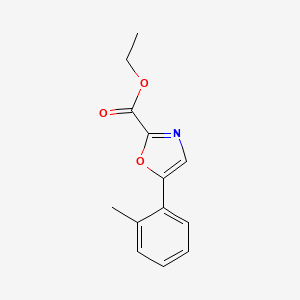
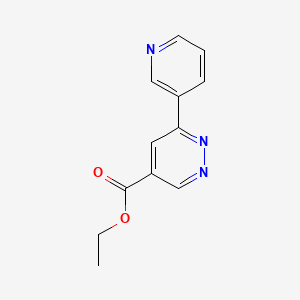
![(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493256.png)
![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)
![(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1493258.png)
